3-chloro-N-cyclohexylpropanamide
Overview
Description
3-chloro-N-cyclohexylpropanamide is an organic compound with the molecular formula C9H16ClNO It is a derivative of propanamide, where a chlorine atom is attached to the third carbon of the propanamide chain, and a cyclohexyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclohexylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with cyclohexylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:
3-chloropropanoyl chloride+cyclohexylamine→this compound+HCl
The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Reduction: Reagents like LiAlH4 or NaBH4 in dry ether or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of N-cyclohexylpropanamide derivatives.
Reduction: Formation of 3-chloro-N-cyclohexylpropanol.
Oxidation: Formation of 3-chloro-N-cyclohexylpropanoic acid.
Scientific Research Applications
3-chloro-N-cyclohexylpropanamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexylpropanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-cyclopropylpropanamide
- N-cyclohexylpropanamide
- 3-(trifluoromethyl)cyclohexanone
- 3-chlorophenylformamide
- ethyl 3-cyano-3,3-diphenylpropanoate
- 3-cyclohexyl-1-propanol
- 4-phenyl-1,3-cyclohexanedione
- 1,3-cyclohexanedione
- 1-chloro-3-phenylpropane
- ethyl 3-cyano-3-phenylpyruvate
Uniqueness
3-chloro-N-cyclohexylpropanamide is unique due to the presence of both a chlorine atom and a cyclohexyl group in its structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-cyclohexylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXZWPPJXPZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407842 | |
Record name | 3-chloro-N-cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61872-76-2 | |
Record name | 3-chloro-N-cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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